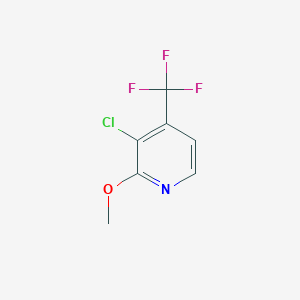

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of trifluoromethylpyridine chemistry, which gained momentum in the latter half of the twentieth century. Trifluoromethylpyridine derivatives and their intermediates have established themselves as fundamental structural ingredients for the development of agrochemical and pharmaceutical compounds, with the global expansion of agricultural demands driving research into these specialized molecules. The systematic exploration of fluorinated pyridines began with the recognition that incorporating fluorine atoms into heterocyclic structures could dramatically alter their physical and chemical properties. This compound specifically represents an advancement in the selective functionalization of pyridine rings, where multiple electron-withdrawing and electron-donating groups are strategically positioned to create molecules with unique biological and chemical properties.

The historical significance of trifluoromethylpyridine compounds is exemplified by the commercialization of fluazifop-butyl, the first herbicide incorporating a trifluoromethylpyridine substructure, which was introduced by Ishihara Sangyo Kaisha Limited in 1982. This milestone marked the beginning of a new era in agrochemical development, leading to the creation of twenty-two agrochemicals containing trifluoromethylpyridine moieties that have been catalogued in the Compendium of Pesticide Common Names. The evolution of synthetic methodologies for producing these compounds has been driven by the need for efficient, scalable processes that can accommodate the unique reactivity patterns imposed by fluorine substitution. The development of this compound represents a culmination of these synthetic advances, offering a platform for further molecular elaboration in both pharmaceutical and agrochemical applications.

Structural Significance of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives occupy a unique position in heterocyclic chemistry due to their distinctive electronic properties and structural characteristics. The substitution of fluorine atoms for hydrogen atoms on pyridine produces molecular orbital effects that significantly influence the compound's reactivity and biological activity. In fluoropyridines, the conjugation of each fluorine atom introduces new molecular orbitals to the π-system below the original six, creating a complex electronic structure where fluorine atoms are π-bonded to the ring in new lower orbitals and π-antibonded in orbitals analogous to the original pyridine π-orbitals. This electronic reorganization has profound implications for the compound's chemical behavior and interaction with biological targets.

The structural significance of this compound is further enhanced by the specific positioning of its substituents. The compound exhibits a molecular formula of C₇H₅ClF₃NO with a molecular weight of 211.57 grams per mole. The trifluoromethyl group at the 4-position is particularly noteworthy, as fluoropyridines with fluorine atoms at the 4-position (para to the nitrogen) typically exhibit significantly larger band gaps than pyridine itself. This electronic modification contributes to the compound's stability and influences its reactivity patterns. The presence of the methoxy group at the 2-position and chlorine at the 3-position creates a unique electronic environment that enables selective chemical transformations while maintaining the integrity of the pyridine core structure.

The physical properties of this compound reflect its sophisticated molecular architecture. The compound exhibits a predicted boiling point of 206.3±40.0 degrees Celsius and a density of 1.390±0.06 grams per cubic centimeter. These properties are consistent with the presence of multiple electronegative substituents that increase intermolecular forces and molecular stability. The compound's predicted pKa value of -1.26±0.18 indicates significantly reduced basicity compared to unsubstituted pyridine, reflecting the combined electron-withdrawing effects of the chloro and trifluoromethyl substituents.

Key Functional Groups and Their Electronic Effects

The electronic effects of the functional groups in this compound create a complex interplay of inductive and resonance influences that define the compound's chemical behavior. The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with Hammett sigma constants of σmeta = 0.43 and σpara = 0.54. These values quantify the substantial electron-withdrawing capacity of the trifluoromethyl group, which significantly influences the electron density distribution throughout the pyridine ring. The positioning of this group at the 4-position creates a particularly strong electron-withdrawing effect that reduces the basicity of the pyridine nitrogen and enhances the electrophilic character of the ring carbons.

The chloro substituent at the 3-position contributes additional electron-withdrawing character through both inductive and resonance effects. Chlorine exhibits Hammett sigma constants of σmeta = 0.37 and σpara = 0.23, indicating its moderate electron-withdrawing capability. The positioning of chlorine at the 3-position enables it to interact electronically with both the adjacent methoxy group and the distant trifluoromethyl substituent, creating a complex electronic environment that influences the compound's reactivity. The chloro group's ability to participate in both σ and π interactions with the pyridine ring system contributes to the overall electronic stabilization of the molecule.

In contrast to the electron-withdrawing chloro and trifluoromethyl groups, the methoxy substituent at the 2-position provides electron-donating character through resonance effects. Methoxy groups typically exhibit negative Hammett sigma para values (σ_para = -0.27), indicating their electron-donating nature. However, the positioning at the 2-position (ortho to nitrogen) creates unique electronic interactions that modify the typical electron-donating behavior. The methoxy group's oxygen atom can engage in through-space interactions with the pyridine nitrogen, potentially influencing the compound's conformation and reactivity patterns.

Table 1. Electronic Properties of Substituents in this compound

| Substituent | Position | Hammett σ_meta | Hammett σ_para | Electronic Effect |

|---|---|---|---|---|

| Trifluoromethyl | 4 | 0.43 | 0.54 | Strong electron-withdrawing |

| Chloro | 3 | 0.37 | 0.23 | Moderate electron-withdrawing |

| Methoxy | 2 | 0.12 | -0.27 | Electron-donating (modified by position) |

The cumulative electronic effects of these substituents create a molecule with significantly altered properties compared to unsubstituted pyridine. The predicted pKa value of -1.26±0.18 for this compound demonstrates the dramatic reduction in basicity resulting from the electron-withdrawing substituents. This reduced basicity has important implications for the compound's behavior in biological systems and its utility as a synthetic intermediate. The electronic modifications also influence the compound's ability to participate in various chemical reactions, enabling selective transformations that would not be possible with less functionalized pyridine derivatives.

Table 2. Physical and Chemical Properties of this compound

Properties

IUPAC Name |

3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQBEVHCKDNJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine involves vapor-phase reactions under controlled conditions. These reactions often require high temperatures (above 300°C) and the use of transition metal-based catalysts, such as iron fluoride, to facilitate simultaneous chlorination and fluorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale vapor-phase reactions under carefully controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient and cost-effective production.

Preparation of 2-Alkoxy-3-(trifluoromethyl)pyridine

2-Alkoxy-3-(trifluoromethyl)pyridine can be obtained through a series of reactions:

- Reacting 2, 5-dichloro-3-trifluoromethylpyridine with lower aliphatic alcohol sodium in lower aliphatic alcohol, followed by heating and refluxing, to generate 2-alkoxy-5-chloro-3-trifluoromethylpyridine and purification by steam distillation.

- Subjecting 2-alkoxy-5-chloro-3-trifluoromethylpyridine to catalytic hydrogenation reduction to remove the chlorine element, yielding 2-alkoxy-3-trifluoromethylpyridine, which is then filtered, desolventized, rectified, and purified.

- Performing azeotropic reflux hydrolysis on 2-alkoxy-3-trifluoromethylpyridine with hydrochloric acid to obtain 2-hydroxy-3-trifluoromethylpyridine, followed by reduced pressure distillation to recover hydrochloric acid and obtain solid 2-hydroxy-3-trifluoromethylpyridine.

Catalytic Hydrogenation

- Reaction Mixture A mixture of 42.7g of 2-methoxy-3, 6-dichloro-5-trifluoromethylpyridine (99.0%, 0.2mol), 41.5g of potassium carbonate (1.5 equivalent), 240ml of methanol, and 0.33g of palladium carbon (5%) is added to a 1000ml autoclave.

- Hydrogenation The materials undergo vacuum replacement of hydrogen and pressurization to 2.5MPa, with hydrogen supplemented as needed.

- Reaction Conditions The reaction is conducted at 55°C for 12 hours.

- Product Isolation After the reaction, the mixture is cooled to room temperature, and the product, 2-methoxy-3-trifluoromethylpyridine, is obtained via distillation and purification under normal pressure, yielding 34.00g with a gas chromatography content of 99%.

Acid Hydrolysis

- Reaction Mixture A mixture of 44.73g (0.25mol) of 2-methoxy-3-trifluoromethylpyridine and 225g of 30% hydrochloric acid is added to a 500ml three-neck flask.

- Hydrolysis The mixture is heated in an oil bath at 85-90°C for 4 hours.

- Product Isolation After the reaction, hydrochloric acid is recovered under reduced pressure, and the resulting white solid product is dried to yield 40.0g with a liquid chromatography content of 99.7%.

Synthesis of Trifluoromethylpyridines from Picolines and Lutidines

- Vapor-Phase Reactor The process utilizes a vapor-phase reactor with a catalyst fluidized-bed phase and an empty phase.

- Reaction Steps Chlorination of the methyl group of 3-picoline is followed by fluorination in the fluidized-bed phase to produce 3-TF. Further nuclear chlorination of the pyridine ring occurs in the empty phase, yielding 2,5-CTF as the major product, which can be converted to 2,3,5-DCTF. 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) is also obtained as a minor product.

- Reaction Conditions Similar conditions can be applied to 2- or 4-picoline, with products and yields summarized in Table 1. For lutidines, higher reaction temperatures are required.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes nucleophilic substitution under controlled conditions:

-

Reagents : Amines (e.g., methylamine), thiols, or alkoxides in polar aprotic solvents like DMF or ethanol.

-

Conditions : Temperatures of 60–120°C with base catalysis (e.g., K₂CO₃).

-

Products : Aminopyridines, thioethers, or alkoxy derivatives (Table 1).

Table 1 : Representative substitution reactions and yields

| Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Methylamine | Ethanol | 80 | 3-Amino-2-methoxy-4-TFMP[a] | 78 |

| Sodium methoxide | DMF | 100 | 3-Methoxy-2,4-di-TFMP | 65 |

| Benzylthiol | THF | 60 | 3-Benzylthio-2-methoxy-4-TFMP | 82 |

[a]TFMP = trifluoromethylpyridine

Oxidation-Reduction Reactions

The pyridine ring and substituents participate in redox processes:

-

Oxidation : Using KMnO₄ or H₂O₂ under acidic conditions converts the methoxy group to a carbonyl.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine derivatives.

Key findings :

-

Oxidative cleavage of the methoxy group produces 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid in 70% yield.

-

Reductive amination with NH₃ and NaBH₄ yields secondary amines with retained trifluoromethyl groups.

Vapor-Phase Chlorination/Fluorination

Industrial synthesis leverages simultaneous chlorination/fluorination:

Table 2 : Vapor-phase reaction outcomes for pyridine derivatives

| Substrate | Temp (°C) | Major Product | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline | 380 | 2,5-Dichloro-4-TFMP | 64.1 |

| 4-Picoline | 380 | 2-Chloro-3-TFMP | 62.2 |

| 2,4-Lutidine | 420 | Chloro-bis(trifluoromethyl)pyridine | 78.8 |

Cyclization and Functionalization

Patent CN116425671A describes a multi-step synthesis involving:

-

Cyclization of pent-2-enoate derivatives with ammonium acetate at 160°C to form 2-hydroxy-4-TFMP (74% yield) .

-

Chlorination using SOCl₂ in 1,2-dichloroethane at 110°C, achieving 85% conversion to 3-chloro-2-methoxy-4-TFMP .

Mechanistic insight :

-

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .

-

Steric effects from the methoxy group direct substitutions to the chloro-bearing carbon.

Stability and Byproduct Management

-

Byproducts : Multi-chlorinated pyridines form during vapor-phase reactions but are minimized via catalytic hydrogenolysis .

-

Storage : Requires inert atmospheres to prevent hydrolysis of the chloro group.

This compound’s versatility in substitution and functionalization underpins its role in synthesizing advanced intermediates for herbicides (e.g., fluazifop derivatives) and pharmaceuticals .

Scientific Research Applications

Chemistry

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules and materials due to its stability and reactivity.

Biology

The compound plays a crucial role in biochemical research, particularly in studying enzyme interactions and cellular processes. Its ability to form hydrogen bonds and engage in hydrophobic interactions influences various biochemical pathways, making it a candidate for studying biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It acts as a precursor in synthesizing pharmaceuticals targeting specific diseases, including diabetes and cancer.

Agrochemicals

The compound is extensively used in the agrochemical industry for developing pesticides and herbicides. Its derivatives have shown enhanced efficacy against pests and weeds, contributing to crop protection.

Fungicidal Activity

Research indicates that this compound exhibits superior fungicidal properties compared to other halogenated derivatives. This suggests its potential application as an effective fungicide in agricultural practices.

Pharmacological Studies

Clinical trials involving similar trifluoromethyl-substituted compounds have demonstrated enhanced potency against specific pharmacological targets, such as DPP-IV inhibitors for diabetes treatment. This indicates that this compound could be explored for similar therapeutic roles.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Fungicidal Activity | Demonstrated superior efficacy against fungal pathogens compared to other derivatives. |

| Pharmacological Potential | Investigated for use as a DPP-IV inhibitor in diabetes treatment; shows promise in clinical trials. |

| Agrochemical Efficacy | Effective in developing new pesticides and herbicides for crop protection. |

Synthetic Routes

The synthesis of this compound typically involves vapor-phase reactions under controlled conditions to ensure high purity and yield. Common methods include:

- Chlorination/Fluorination: Simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using transition metal catalysts.

Industrial Production

In industrial settings, large-scale production may utilize advanced catalytic systems to optimize reaction parameters for cost-effectiveness.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

Table 1 summarizes key structural and functional differences between the target compound and analogs.

Table 1: Comparison of Pyridine Derivatives

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 197565-66-5)

- Structure: A phenoxy group at position 2 introduces aromatic bulk, while -CF₃ on the phenyl ring enhances lipophilicity.

- Reactivity: The phenoxy group may undergo electrophilic substitution, but steric hindrance from -CF₃ could limit reactivity.

- Use : Industrial applications (e.g., surfactants or polymer additives) inferred from SDS data .

Pyridalyl (CAS 179101-81-6)

- Structure: A 5-CF₃ pyridine core linked to dichlorophenoxy and propenyl groups.

- Function : The -CF₃ group at position 5 enhances binding to insect neural receptors, contributing to its insecticidal activity. Registered by the EPA for crop protection .

5-Hydroxy-2-methoxy-4-carbaldehydepyridine

- Structure : Aldehyde and hydroxyl groups make it highly reactive.

- Use : Intermediate in synthesizing fused heterocycles (e.g., furopyridines) via condensation reactions .

2-Chloro-4-iodo-3-methylpyridine

Electronic and Steric Effects

- Trifluoromethyl Positioning :

- Methoxy vs. Phenoxy: Methoxy (-OCH₃) in the target compound activates the ring ortho/para to itself, but adjacent -Cl and -CF₃ deactivate positions 3 and 4. Phenoxy groups (e.g., in CAS 197565-66-5) increase aromaticity and stability .

Biological Activity

3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural properties and potential biological activities. This article will explore its biochemical interactions, pharmacological effects, and applications in various fields, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group, a methoxy group, and a trifluoromethyl group. The trifluoromethyl group is particularly noteworthy, as it enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation. Its ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in these processes.

- Cell Signaling Modulation : It affects key signaling pathways by modulating the activity of proteins involved in cellular processes. This modulation can lead to alterations in gene expression and cellular metabolism .

- Pharmacokinetics : As a liquid at room temperature, the compound's absorption and distribution within biological systems are facilitated, potentially enhancing its bioavailability.

Cellular Effects

Research indicates that this compound can significantly influence cellular functions:

- Gene Expression : The compound has been observed to modulate the expression of specific genes, impacting cellular responses to various stimuli .

- Metabolic Activity : It affects cellular metabolism by altering the activity of metabolic enzymes, which can have downstream effects on energy production and biosynthetic pathways.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival.

- High Doses : Conversely, higher doses can lead to toxicity or adverse effects, necessitating careful dosage management in therapeutic applications.

Applications in Research and Medicine

This compound is being investigated for various applications:

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique properties make it a valuable building block for developing new therapeutic agents targeting specific diseases .

- Agrochemicals : It is also utilized in the production of agrochemicals, where its stability and reactivity contribute to the development of effective pesticides and herbicides .

Case Studies

- Fungicidal Activity : In studies comparing various pyridine derivatives, this compound demonstrated superior fungicidal activity compared to other halogenated derivatives. This suggests its potential use in agricultural applications as an effective fungicide .

- Pharmacological Studies : Clinical trials involving compounds with similar trifluoromethyl substitutions have shown enhanced potency against specific targets such as DPP-IV inhibitors for diabetes treatment. This indicates that this compound could be explored for similar therapeutic roles .

Summary Table of Biological Activities

Q & A

Q. What are the critical steps for synthesizing 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux to introduce the chloro group at position 3 .

- Methoxy Introduction : Nucleophilic substitution with sodium methoxide under controlled temperature (60–80°C) to avoid demethylation .

- Trifluoromethylation : Employing reagents like CF₃Cu or CF₃SiMe₃ in the presence of a palladium catalyst .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the product. Monitor purity via ¹⁹F NMR to confirm the absence of byproducts .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm) and aromatic protons (δ ~7.0–8.5 ppm). ¹³C signals for CF₃ appear at ~120–125 ppm (quartet due to J coupling) .

- ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the trifluoromethyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₆ClF₃NO) with <2 ppm error.

- IR Spectroscopy : Detect C-F stretches (1100–1200 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) .

Q. How can researchers optimize the introduction of a trifluoromethyl group into pyridine derivatives?

- Methodological Answer :

- Reagent Selection : Use Umemoto’s reagent (O-trifluoromethyl-difluoroxodioxole) for electrophilic trifluoromethylation under mild conditions .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., CF₃X reagents with Pd(PPh₃)₄) enhances regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but require careful temperature control to minimize side reactions .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The chloro group at position 3 acts as an electron-withdrawing group (EWG), activating position 4 for attack. Methoxy at position 2 donates electrons via resonance, directing NAS to position 6 .

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-Cl-4-CF₃-pyridine vs. 3-Cl-2-OMe-4-CF₃-pyridine) using kinetic studies .

Q. What strategies resolve contradictions between experimental and computational data on electronic properties?

- Methodological Answer :

- Functional Selection : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to assess electron density distribution. Exact exchange in B3LYP improves agreement with UV-Vis absorption spectra .

- Solvent Modeling : Incorporate implicit solvation (e.g., PCM model) to align computed HOMO-LUMO gaps with cyclic voltammetry data .

Q. How can thermal stability be assessed under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C based on analogs ).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting point: ~53–57°C ).

- Safety Protocols : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.